![molecular formula C12H15NO B13354329 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional configurations. The presence of both cyclobutane and isoquinoline moieties in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline moiety, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one
- 3,4-Dihydro-2-spiro[indoline-3,1’-isoquinolin]-2-ones
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-isoquinolin]-6’-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]-6-ol |
InChI |
InChI=1S/C12H15NO/c14-10-2-3-11-9(8-10)4-7-13-12(11)5-1-6-12/h2-3,8,13-14H,1,4-7H2 |
InChI Key |
PMBQYYJHYQHGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


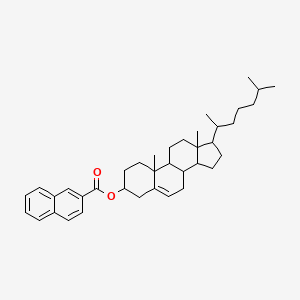
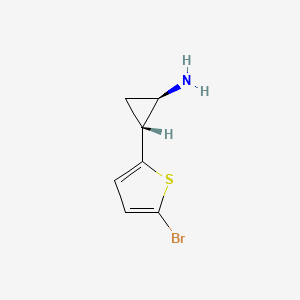
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
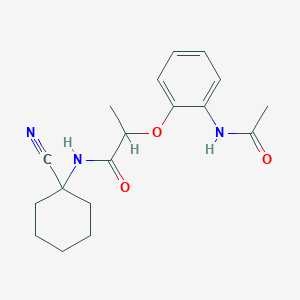

![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)
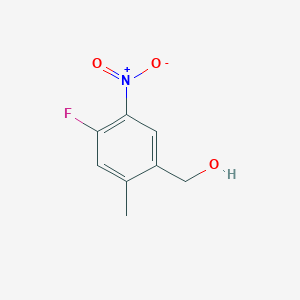
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)
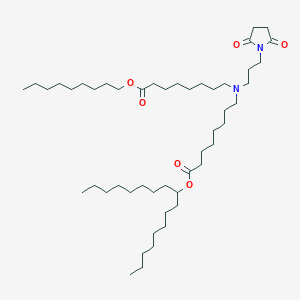
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B13354295.png)

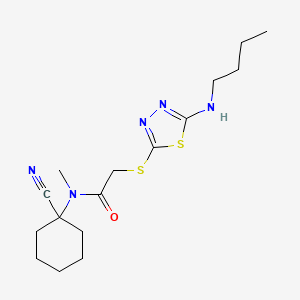
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
